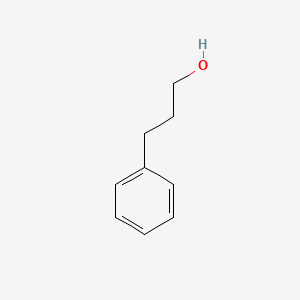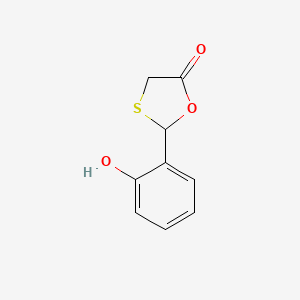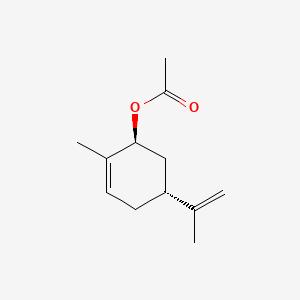
BUTYROSPERMUM PARKII (SHEA BUTTER)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Shea butter is primarily extracted through traditional methods involving the boiling and drying of shea nuts. The nuts are lightly boiled and then sun-dried prior to grinding into a paste. The fat is then extracted from the paste and turned into butter through churning .
Industrial Production Methods: Industrial methods optimize the cooking and drying process to enhance the quality and yield of shea butter. The optimal conditions include a cooking temperature range of 75–80°C, drying temperature below 54°C, cooking time of 70–100 minutes, and drying time less than 40 hours . These conditions help in reducing the free fatty acid content and peroxide value, ensuring high-quality shea butter suitable for cosmetic and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Shea butter undergoes various chemical reactions, including oxidation, reduction, and esterification. The unsaponifiable fraction of shea butter contains terpene alcohols in the form of cinnamic acid esters, which can undergo oxidation and reduction reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the fatty acids and other bioactive components .
Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of the fatty acids and terpene alcohols. These products retain the moisturizing and healing properties of shea butter, making them valuable in cosmetic formulations .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, shea butter is studied for its unique composition of fatty acids and unsaponifiable matter. It serves as a model compound for studying the properties and reactions of plant lipids .
Biology: In biology, shea butter is used to study the effects of natural lipids on skin health. Its high content of vitamins and fatty acids makes it an excellent subject for research on skin hydration and barrier function .
Medicine: In medicine, shea butter is explored for its potential therapeutic effects. It is used in formulations for treating dry skin, eczema, and other skin conditions due to its anti-inflammatory and moisturizing properties .
Industry: In the industry, shea butter is a key ingredient in cosmetics and personal care products. Its ability to provide a protective, hydrating layer on the skin makes it valuable in formulations for lotions, creams, and balms .
Mecanismo De Acción
Shea butter works by providing a protective, hydrating layer on the surface of the skin, thus retaining moisture and improving skin softness . The high concentration of natural vitamins and fatty acids in shea butter makes it incredibly nourishing. It melts at body temperature, forming a protective film that prevents the evaporation of the skin’s natural moisture and increases skin hydration by trapping water in the upper layers of the skin .
Comparación Con Compuestos Similares
Cocoa Butter: Like shea butter, cocoa butter is a plant fat used in skincare for its moisturizing properties.
Mango Butter: Mango butter is another plant lipid with similar moisturizing properties.
Coconut Oil: Coconut oil is widely used for its moisturizing and antimicrobial properties.
Uniqueness of Shea Butter: Shea butter is unique due to its high content of unsaponifiable matter, including triterpene esters and phytosterols, which provide additional bioactive benefits . Its balanced composition of solid and liquid triglycerides also contributes to its exceptional moisturizing properties .
Propiedades
Número CAS |
194043-92-0 |
|---|---|
Fórmula molecular |
C16H20NO4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





